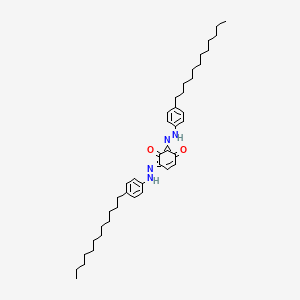

1,3-Benzenediol, 2,4-bis(2-(4-dodecylphenyl)diazenyl)-

Description

Properties

CAS No. |

65087-00-5 |

|---|---|

Molecular Formula |

C42H62N4O2 |

Molecular Weight |

655.0 g/mol |

IUPAC Name |

(2Z,6E)-2,6-bis[(4-dodecylphenyl)hydrazinylidene]cyclohex-4-ene-1,3-dione |

InChI |

InChI=1S/C42H62N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-35-25-29-37(30-26-35)43-45-39-33-34-40(47)41(42(39)48)46-44-38-31-27-36(28-32-38)24-22-20-18-16-14-12-10-8-6-4-2/h25-34,43-44H,3-24H2,1-2H3/b45-39+,46-41- |

InChI Key |

HSXZUJITRDSCOP-FKEPNHGQSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)NN=C2C=CC(=O)C(=NNC3=CC=C(C=C3)CCCCCCCCCCCC)C2=O |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Procedure

A representative synthesis procedure based on analogous azo compounds and azo ligands derived from resorcinol and substituted anilines is as follows:

Preparation of Diazonium Salt:

- Dissolve 4-dodecylaniline (or a related substituted aniline) in an acidic aqueous medium, typically hydrochloric acid.

- Cool the solution to 0–5 °C to maintain diazonium salt stability.

- Add a stoichiometric amount of sodium nitrite solution dropwise to the amine solution under stirring, maintaining the low temperature to generate the diazonium salt in situ.

-

- Prepare a solution of resorcinol in a basic medium (e.g., sodium hydroxide solution) to activate the phenolic ring.

- Slowly add the cold diazonium salt solution to the resorcinol solution with continuous stirring at 0–5 °C.

- Maintain the reaction mixture at low temperature for 1 hour to allow complete coupling.

- Adjust the pH to around neutral (pH 6) to precipitate the azo dye.

-

- Filter the precipitated azo dye.

- Wash thoroughly with distilled water to remove impurities.

- Dry the solid product under vacuum or in an oven at moderate temperature.

- Purify by recrystallization from ethanol or other suitable solvents to obtain a pure red-colored azo dye.

Reaction Conditions and Optimization

- Temperature: Maintaining 0–5 °C during diazotization and coupling is critical to prevent decomposition of diazonium salts and side reactions.

- pH Control: Basic conditions favor the coupling reaction, but final pH adjustment to neutral aids in product precipitation.

- Solvent System: A mixture of water and ethanol is commonly used to enhance solubility and reaction rates.

- Reaction Time: Typically 60 minutes at low temperature ensures completion of azo coupling.

- Yield: Reported yields for similar azo ligands prepared by this method are approximately 84%, indicating efficient coupling.

Analytical Characterization Supporting Preparation

The synthesized compound is characterized by:

- Nuclear Magnetic Resonance (NMR): Both proton and carbon-13 NMR confirm the structure of the azo dye ligand.

- Infrared Spectroscopy (IR): Characteristic azo (N=N) stretching vibrations and phenolic OH groups are identified.

- Ultraviolet-Visible Spectroscopy (UV-Vis): Strong absorption bands corresponding to azo chromophores confirm successful coupling.

- Melting Point: Typically around 286–288 °C for the purified compound.

- Elemental Analysis: Confirms the expected molecular formula and purity.

These analyses validate the success of the synthesis and purity of the product.

Data Table: Summary of Preparation Parameters and Outcomes

| Parameter | Details | Notes |

|---|---|---|

| Starting Materials | 4-Dodecylaniline, Resorcinol | Purity > 98% recommended |

| Diazotization Acid | Hydrochloric acid (1.5 mL per 10 mL water) | Maintains acidic environment |

| Sodium Nitrite | Stoichiometric (1 mmol per mmol amine) | Added dropwise at 0–5 °C |

| Coupling Medium | Sodium hydroxide 10% solution | Activates resorcinol |

| Reaction Temperature | 0–5 °C | Critical for diazonium stability |

| Reaction Time | 60 minutes | Ensures complete coupling |

| pH Adjustment | ~6 (neutral) | Facilitates product precipitation |

| Solvent | Ethanol and water mixture | Enhances solubility |

| Product Yield | 84% | High yield typical |

| Melting Point | 286–288 °C | Indicates purity |

Additional Notes on Preparation

- The long alkyl chain (dodecyl group) on the phenyl ring enhances the solubility of the azo dye in organic solvents and influences the dye's physical properties such as melting point and solubility.

- The azo coupling reaction is sensitive to temperature and pH; deviations can lead to side products or incomplete coupling.

- Purification by recrystallization is essential to remove unreacted starting materials and side products, ensuring the dye's performance in applications.

- The compound's very low water solubility (2.4 micrograms per liter at 25 °C) and high logP (9.57) reflect its hydrophobic character due to the dodecyl chains.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: The azo groups can be reduced to amines using reducing agents such as sodium dithionite.

Substitution: The hydroxyl groups on the benzenediol core can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

Reduction: Sodium dithionite (Na2S2O4) in an aqueous medium.

Substitution: Electrophiles such as acyl chlorides or alkyl halides in the presence of a base.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]- has several scientific research applications:

Chemistry: Used as a dye and pigment due to its vibrant color and stability.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the production of colored polymers and materials.

Mechanism of Action

The mechanism of action of 1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]- is primarily based on its ability to undergo reversible azo-hydrazone tautomerism. This tautomerism allows the compound to interact with various molecular targets, including enzymes and receptors. The long alkyl chains enhance its solubility in lipid environments, facilitating its incorporation into biological membranes and materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Azo-Dye Family

Compound A : 4-[(2,4-Dimethylphenyl)azo]-2-[(4-dodecylphenyl)azo]-1,3-benzenediol

- CAS No.: Not explicitly provided (see ).

- Structure: Combines one 4-dodecylphenyl azo group and one 2,4-dimethylphenyl azo group on the resorcinol core.

- Key Differences: The dimethylphenyl group introduces steric hindrance and reduces lipophilicity compared to the dodecyl chains in the target compound. Potential for varied colorimetric properties due to electron-donating methyl groups .

Compound B : 2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide]

- CAS No.: Not explicitly provided (see ).

- Structure : Features a dichlorobiphenyl backbone with azo-linked amide substituents.

- Likely used in industrial dyes or specialty chemicals, differing from the Avgas application of the target compound .

Compound C : 4,4'-[6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis-1,3-benzenediol

- CAS No.: 1440-00-2

- Structure: Triazine ring bridges two resorcinol units via ether linkages, with a 4-methoxyphenyl substituent.

- Key Differences :

Compound D : Trisodium 2,4-bis[[2,4-diamino-5-[(3-sulphonatophenyl)azo]phenyl]azo]benzenesulphonate

- CAS No.: 6428-26-8

- Structure : Multi-azo linkages with sulfonate groups for water solubility.

- Key Differences: Sulfonate groups enable aqueous applications (e.g., textiles, biological staining). Higher molecular weight (860.74 g/mol) and ionic character contrast with the non-ionic, lipophilic target compound .

Comparative Data Table

Research Findings and Functional Insights

Substituent Effects on Properties

- Dodecyl Chains : The long alkyl chains in the target compound enhance solubility in hydrocarbons, critical for Avgas compatibility . In contrast, sulfonate groups in Compound D enable water-based applications .

- Electron-Donating Groups : Methyl or methoxy substituents (Compounds A and C) shift absorption spectra, altering colorimetric properties .

Stability and Environmental Impact

- Triazine-Based Compounds : Exhibit superior thermal stability due to aromatic triazine cores, making them suitable for high-temperature applications .

- Azo Dyes in Food Contact Materials : The target compound’s presence in packaging () suggests regulatory approval, whereas halogenated analogs (e.g., Compound B) face stricter scrutiny due to toxicity risks .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]- (CAS 65087-00-5), and how can purity be optimized?

- Methodology : The compound is synthesized via azo coupling between resorcinol derivatives and 4-dodecylphenyl diazonium salts. Key steps include:

- Diazotization of 4-dodecylaniline under acidic conditions (0–5°C) to generate the diazonium salt.

- Coupling with resorcinol in alkaline media (pH 8–10) to favor regioselectivity at the 2,4-positions .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted dodecylphenyl precursors.

- Purity optimization requires monitoring by HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity .

Q. How can the structural characterization of this azo compound be performed to confirm regiochemistry?

- Methodology :

- UV-Vis Spectroscopy : Detect λmax in the visible range (450–550 nm) due to π→π* transitions in the azo chromophore. Compare with computational predictions (TD-DFT) .

- NMR Analysis : Use <sup>1</sup>H and <sup>13</sup>C NMR to verify substitution patterns. The dodecyl chain protons (δ 0.8–1.5 ppm) and aromatic protons (δ 6.5–8.0 ppm) should align with expected splitting patterns .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]<sup>+</sup> at m/z 655.49 (C42H62N4O2) .

Q. What solvent systems are suitable for handling this compound given its hydrophobic dodecyl chains?

- Methodology :

- Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution due to the compound's low solubility in water.

- For spectroscopic studies, prepare stock solutions in THF or chloroform and dilute with ethanol to avoid aggregation .

Advanced Research Questions

Q. How can computational modeling predict the aggregation behavior of this surfactant-like azo compound?

- Methodology :

- Perform molecular dynamics (MD) simulations using software like GROMACS to model self-assembly in aqueous environments.

- Analyze critical micelle concentration (CMC) via surface tension measurements and correlate with simulated packing parameters .

Q. What strategies resolve contradictions in reported biological activity data for analogous azo compounds?

- Methodology :

- Compare assay conditions (e.g., cell lines, exposure times) across studies. For example, discrepancies in antimicrobial activity may arise from variations in Gram-positive vs. Gram-negative bacterial models.

- Validate results using standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., triclosan for antimicrobial assays) .

Q. How does the photoisomerization of the azo group affect the compound’s interfacial properties?

- Methodology :

- Irradiate solutions with UV light (365 nm) and monitor trans→cis isomerization via UV-Vis kinetics.

- Use Langmuir-Blodgett troughs to measure changes in surface pressure during isomerization, correlating with molecular packing density .

Q. What analytical challenges arise when detecting degradation products of this compound in environmental matrices?

- Methodology :

- Employ LC-MS/MS with MRM (multiple reaction monitoring) to trace phenylazo-resorcinol fragments and dodecylphenol derivatives.

- Validate extraction efficiency from soil/water samples using isotopically labeled internal standards .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate spectroscopic and chromatographic data with computational models (e.g., Gaussian for NMR chemical shift predictions) to resolve structural ambiguities .

- Experimental Design : For biological studies, include dose-response curves and negative controls (e.g., azo-free resorcinol analogs) to isolate the role of the azo group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.